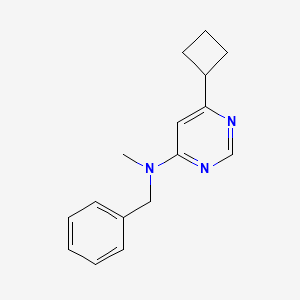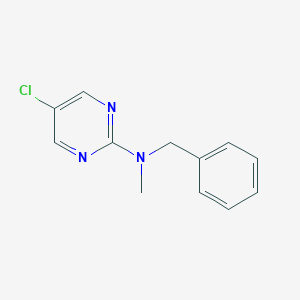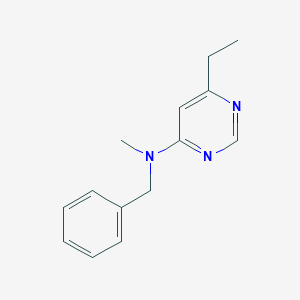
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a benzyl group, a cyclobutyl group, and a methyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various fields of research.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its reactivity and the way it interacts with other molecules .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.
Aromatization: The heterocyclic ring is then aromatized by boiling in xylene in the presence of sulfur.
Substitution reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound’s structural features make it a potential candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can be compared with other similar pyrimidine derivatives, such as:
2-aminopyrimidine derivatives: These compounds also possess a pyrimidine ring with an amino group and have been studied for their antitrypanosomal and antiplasmodial activities.
N-benzylmethylamine: This compound shares the benzyl and methyl groups but lacks the pyrimidine ring, making it structurally simpler and potentially less biologically active.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Eigenschaften
IUPAC Name |
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSQXQKWGMCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)
![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)


![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)
![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)
![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)
